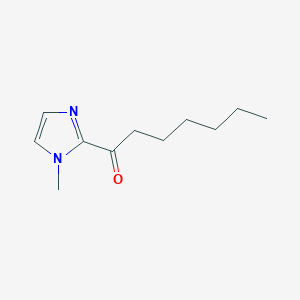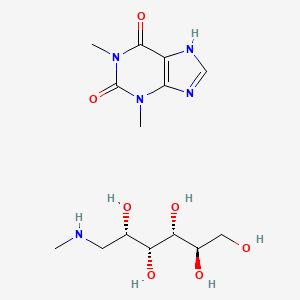![molecular formula C23H14Cs2O6 B13777902 Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-93-7](/img/structure/B13777902.png)
Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound known for its unique structure and properties. It is a derivative of pamoic acid, which consists of two naphthalene groups linked by a methylene bridge. This compound is used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of pamoic acid with cesium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of pamoic acid to its dicesium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthoate groups to their corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthoate groups.
Substitution: Ethers and esters of the original compound.
Aplicaciones Científicas De Investigación
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets. The hydroxyl groups and naphthoate moieties play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The compound can activate or inhibit specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pamoic Acid: The parent compound of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate], known for its use in forming sparingly soluble salts with drugs.
Diisopropyl 4,4’-methylenebis[3-hydroxy-2-naphthoate]: A derivative used as a fluorescent probe for detecting nitroaromatic explosives.
Uniqueness
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to its cesium salt form, which imparts distinct properties such as enhanced solubility and reactivity compared to its sodium or potassium counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
68226-93-7 |
|---|---|
Fórmula molecular |
C23H14Cs2O6 |
Peso molecular |
652.2 g/mol |
Nombre IUPAC |
dicesium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Cs/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Clave InChI |
CYDFAMLPBMJQMJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Cs+].[Cs+] |
Números CAS relacionados |
130-85-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


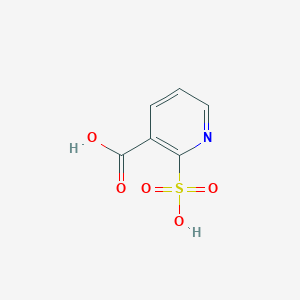


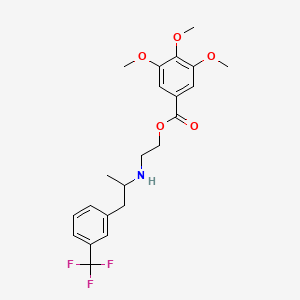
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
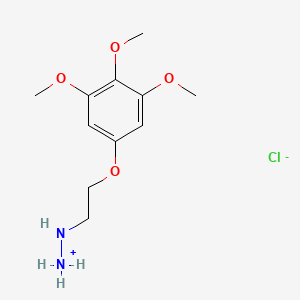

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
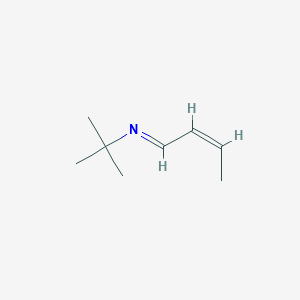

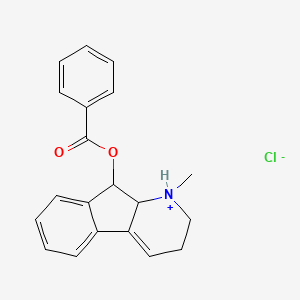
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
